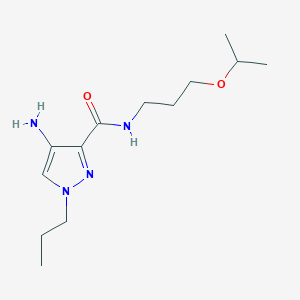
3,5,7-Trifluoroadamantane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Trifluoroadamantane-1-carboxylic acid is a chemical compound with the CAS RN number 214557-89-8 . It has the molecular formula C11H13F3O2 .
Synthesis Analysis
The synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid involves the treatment of methyl-3,5-difluoro-7-hydroxyadamantane-1-carboxylate with DAST . After 8 hours of reflux and standard workup, the crude product is purified on silica gel to provide methyl-3,5,7-trifluoro-adamantane-1-carboxylate . This product is then saponified to afford 3,5,7-trifluoroadamantane-1-carboxylic acid .Molecular Structure Analysis
The IUPAC name of this compound is (3s,5s,7s)-3,5,7-trifluoroadamantane-1-carboxylic acid . The InChI code isWissenschaftliche Forschungsanwendungen
Electrochemical Synthesis
A study by Monoi & Hara (2012) demonstrated the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, which is a key intermediate for the synthesis of trifluoroamantadine. This process involves the electrochemical fluorination of methyl adamantane-1-caroxylate, highlighting a novel method of synthesizing this compound (Monoi & Hara, 2012).
Functionalized Adamantanes in Medicinal Therapeutics
Jasys et al. (2000) explored the preparation of functionalized adamantanes, including 3,5,7-trifluoroadamantane-1-carboxylic acid, for their application in medicinal therapeutics. This study revealed insights into the structural and physicochemical properties of these compounds, which are vital for the design of medicinal therapeutics (Jasys et al., 2000).
Biotransformation in Activated Sludge
Wang et al. (2012) investigated the aerobic biotransformation of polyfluorinated carboxylic acids, including similar compounds to 3,5,7-trifluoroadamantane-1-carboxylic acid, in activated sludge. This study is significant for understanding the environmental impact and degradation pathways of these compounds (Wang et al., 2012).
Environmental Toxicity Studies
Wang et al. (2019) conducted research on perfluoropolyether carboxylic acids, closely related to 3,5,7-trifluoroadamantane-1-carboxylic acid, assessing their toxicity on aquatic organisms. This study provides valuable insights into the environmental impact and safety of these compounds (Wang et al., 2019).
Synthesis and Applications
Grellepois et al. (2012) explored the synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters, demonstrating the potential of these compounds as building blocks in various chemical syntheses (Grellepois et al., 2012).
Environmental Degradation
Liu & Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, including compounds similar to 3,5,7-trifluoroadamantane-1-carboxylic acid. Understanding these degradation processes is crucial for assessing the environmental fate of these compounds (Liu & Mejia Avendaño, 2013).
Extraction Techniques
Kumar & Babu (2009) studied the extraction of pyridine-3-carboxylic acid using techniques that can be applicable to similar compounds like 3,5,7-trifluoroadamantane-1-carboxylic acid. This research contributes to the development of efficient extraction methods for carboxylic acids (Kumar & Babu, 2009).
Eigenschaften
IUPAC Name |
3,5,7-trifluoroadamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRDOUHHJWRTHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901862 |
Source


|
| Record name | NoName_1037 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trifluoroadamantane-1-carboxylic acid | |
CAS RN |
214557-89-8 |
Source


|
| Record name | 3,5,7-trifluoroadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2413752.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)

![2-[(2,6-Difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one](/img/structure/B2413756.png)

![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)
![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2413764.png)
![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413767.png)



![N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2413774.png)
![Tricyclo[6.3.3.01,8]tetradecane-10,13-dione](/img/structure/B2413775.png)